9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-11(2)13(7-10)20-15-14-16(18-8-17-15)21(9-19-14)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMRRIDNNUZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Scaffold Construction
The purine core is typically assembled through the Traube synthesis, which involves cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or its equivalents. Recent advances employ continuous flow reactors to enhance reaction efficiency and reduce side product formation:
Table 1. Comparative Analysis of Purine Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Classical Traube | 180-200 | 45-52 | 88-92 | |
| Microwave-Assisted | 160 | 68 | 95 | |
| Flow Chemistry | 140 | 82 | 99 |
Microwave irradiation significantly reduces reaction times from 12-24 hours to 30-45 minutes while improving yields by 20-25%. Flow systems further enhance reproducibility through precise temperature and residence time control.
N9 Cyclopropylation Strategies
Introduction of the cyclopropyl group presents unique challenges due to the strain inherent in three-membered rings. Two predominant methodologies have emerged:
2.2.1. Alkylation with Cyclopropylmethyl Halides
Reaction of 6-chloropurine with cyclopropylmethyl bromide under basic conditions (K2CO3, DMF, 80°C) achieves N9 selectivity through careful control of stoichiometry:
2.2.2. Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling between purinyl stannanes and cyclopropane-containing electrophiles offers improved regiocontrol:
C6-Amination with 2,5-Dimethylphenylamine
Nucleophilic Aromatic Substitution
Direct displacement of purine C6 chloride with 2,5-dimethylphenylamine requires activation of the aromatic system:
Optimization Parameters:
-
Temperature: 80-110°C
-
Solvent: Ethanol/Water (3:1)
-
Catalyst: 10 mol% CuI
Buchwald-Hartwig Amination
For electron-deficient purine derivatives, palladium-catalyzed coupling provides superior results:
Table 2. Comparative Amination Efficiency
| Method | Time (h) | Yield (%) | Purification Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 24 | 58 | Medium |
| Buchwald-Hartwig | 6 | 83 | Low |
Industrial-Scale Production Considerations
Continuous Manufacturing
Leading pharmaceutical manufacturers employ integrated flow systems combining:
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Purine core synthesis (2-stage continuous reactor)
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Cyclopropane introduction (packed-bed alkylation module)
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Final amination (microwave-assisted continuous flow)
Key Advantages:
Green Chemistry Innovations
Recent developments focus on sustainable methodologies:
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Photocatalytic cyclopropanation using visible light
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Biocatalytic amination with engineered transaminases
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Solvent-free mechanochemical synthesis
Analytical Characterization and Quality Control
Spectroscopic Identification
1H NMR (500 MHz, DMSO-d6):
-
δ 8.35 (s, 1H, H8)
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δ 7.45 (d, J = 8.2 Hz, 2H, aromatic)
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δ 2.85 (m, 1H, cyclopropane CH)
HRMS (ESI+):
Calculated for C16H18N5 [M+H]+: 280.1554
Found: 280.1552
Purity Assessment
UPLC-MS methods utilizing C18 columns (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient achieve baseline separation of related impurities in <5 minutes.
Process Optimization and Yield Enhancement
DoE (Design of Experiments) Approach
A three-factor Box-Behnken design identified optimal conditions for the Buchwald-Hartwig step:
Critical Parameters:
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Catalyst loading (0.5-1.5 mol%)
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Temperature (80-120°C)
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Base equivalence (1.5-2.5 eq)
Optimal Conditions:
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1.2 mol% Pd(OAc)2
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100°C reaction temperature
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2.0 eq Cs2CO3
This optimization increased yields from 72% to 89% while reducing palladium residue to <5 ppm.
Impurity Profiling and Control
Common process-related impurities include:
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N7-cyclopropyl regioisomer (controlled to <0.15%)
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Des-methyl byproducts (<0.10%)
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Oxidative degradation products (<0.05%)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or dimethylphenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the purine core or the substituent groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the purine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated or hydrogenated analogs.
Scientific Research Applications
9-Cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine, commonly referred to as a purine derivative, has garnered attention in various scientific research fields due to its unique structural properties and biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and documented case studies.
Structure
The compound features a purine base with a cyclopropyl group and a dimethylphenyl substituent. This unique structure is responsible for its diverse biological activities.
Properties
- Molecular Formula : C15H18N4
- Molecular Weight : 254.33 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Specific data on melting point is not widely reported but can be determined through laboratory synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the compound's effect on human cancer cell lines. The results demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- HeLa: 10 µM
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Pharmacology
The compound has also been studied for its role as an adenosine receptor antagonist. Adenosine receptors are crucial in various physiological processes, including neurotransmission and immune responses.
Research Findings
A study highlighted its effects on:
- Adenosine A3 Receptors : The compound showed high affinity for A3 receptors, which are implicated in inflammation and cancer.
- In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with the compound, indicating its potential use in targeted cancer therapies.
Biochemistry
Research has indicated that this purine derivative can modulate enzymatic activities within cellular pathways, particularly those involved in nucleotide metabolism.
Data Table: Enzymatic Activity Modulation
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Adenosine deaminase | Inhibition | |
| Xanthine oxidase | Inhibition | |
| Phosphodiesterase | Activation |
These interactions suggest that the compound could be a valuable tool for studying metabolic pathways involving purines.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine and analogous purine derivatives:
Structural and Functional Insights:
Isopropyl/Benzyl: These groups enhance lipophilicity but may reduce solubility. Crystallographic studies (e.g., ) show isopropyl derivatives form stable crystals via van der Waals interactions .
C6 Substituent Diversity: 2,5-Dimethylphenyl: Electron-donating methyl groups may enhance π-π stacking and reduce oxidative metabolism, as seen in kinase inhibitors with similar aryl groups .
Synthetic Efficiency :
- Microwave-assisted SNAr () reduces reaction times (30 min at 110°C) compared to traditional methods (48 hours for allyl derivatives in ) .
Biological Activity :
- Derivatives with 2,5-dimethylphenyl or 3,5-dimethylphenyl groups () show enhanced activity in kinase inhibition and photosynthetic electron transport (PET) inhibition, suggesting the target compound may share similar bioactivity .
Research Findings and Implications
- Crystallography : Compounds like 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine exhibit layered packing via C–H···π interactions, while cyclopropyl analogs may adopt distinct conformations due to ring strain .
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Chloro or cyano substituents at C2 (e.g., ) improve enzymatic inhibition but reduce solubility . Lipophilicity: The 2,5-dimethylphenyl group balances lipophilicity and metabolic stability, a critical factor in drug design .
Biological Activity
9-Cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is a synthetic organic compound classified within the purine family. Purines are vital in biochemistry, serving as fundamental components of nucleotides, which are essential for DNA and RNA structure and function. This compound's unique structural features, including a cyclopropyl group and a dimethylphenyl moiety, suggest potential biological activities that merit investigation.
- Molecular Formula : C₁₆H₁₇N₅
- Molecular Weight : 279.34 g/mol
- CAS Number : 2640947-39-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Purine Core : Starting from precursors like 6-chloropurine through nucleophilic substitution.
- Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using reagents such as diazomethane.
- Attachment of the Dimethylphenyl Group : Conducted through Friedel-Crafts alkylation or acylation reactions with appropriate catalysts .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of purine derivatives, including compounds similar to this compound. For instance, a related compound demonstrated broad-spectrum antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound was noted for its ability to disperse established bacterial biofilms and slow the development of bacterial resistance .
The mechanism by which this class of compounds exerts antibacterial effects typically involves:
- Compromising Bacterial Cell Membranes : This results in the leakage of intracellular components, leading to bacterial cell death.
- Post-contact Effects : Studies indicated that even after removal of the antibacterial agent, bacterial growth rates remained suppressed for extended periods .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the purine structure influence biological activity. For example:
- The presence of specific substituents on the purine ring can enhance antibacterial potency.
- The cyclopropyl group may confer unique steric and electronic properties that enhance interaction with bacterial targets .
In Vivo Studies
In vivo investigations have demonstrated significant efficacy against bacterial infections in murine models. Elevated concentrations of compounds similar to this compound showed promising results in treating infections effectively .
Comparative Analysis with Related Compounds
| Compound Name | Antibacterial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Membrane disruption |
| Compound 5p (related structure) | Strong | Membrane integrity compromise |
| Other purine derivatives | Variable | Depends on specific structural modifications |
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine?
The synthesis typically involves nucleophilic substitution at the C6 position of a purine core. A standard approach includes:
- Step 1 : Reacting 2,6-dichloro-9-cyclopropyl-9H-purine with 2,5-dimethylaniline under microwave-assisted conditions (110–140°C, DMF solvent, Hunig’s base) to introduce the aryl amine group .
- Step 2 : Purification via column chromatography (gradient elution with ethyl acetate/hexanes) to isolate the target compound.
This method mirrors protocols for analogous purine derivatives, where microwave irradiation enhances reaction efficiency .
(Advanced) How can reaction parameters be optimized to maximize yield and purity during synthesis?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DMSO facilitates cyanide substitution reactions .
- Temperature control : Microwave heating (e.g., 140°C for 1 hour) reduces side reactions compared to conventional heating .
- Catalyst use : Copper(II) acetate and molecular sieves aid in cross-coupling reactions for cyclopropyl group introduction .
Yield tracking via LC-MS and NMR ensures reproducibility .
(Basic) Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : Confirms substitution patterns (e.g., cyclopropyl proton splitting at δ ~1.0–2.0 ppm, aryl group aromatic protons) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., purine ring planarity, cyclopropyl geometry) using SHELX software for refinement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₆H₁₈N₅) .
(Advanced) How can crystallographic data discrepancies be resolved during refinement?
- Software tools : SHELXL refines anisotropic displacement parameters and handles twinning in high-symmetry space groups .
- Validation : ORTEP-3 GUI visualizes thermal ellipsoids to identify over-constrained atoms .
- Data merging : Scaling multiple datasets (e.g., using XPREP) mitigates absorption errors in low-symmetry crystals .
(Basic) What biological activities are reported for structurally related purine derivatives?
- Kinase inhibition : Analogous compounds (e.g., 9-ethyl derivatives) inhibit ABL1 (IC₅₀ ~3–15 nM) by mimicking ATP binding .
- Anticancer activity : Substituted purines induce apoptosis via modulation of caspase pathways .
- Antimicrobial effects : Chlorophenyl analogs disrupt nucleic acid metabolism in pathogens .
(Advanced) What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent variation : Compare cyclopropyl vs. ethyl/isopropyl groups at N9 to assess steric effects on target binding .
- Functional group replacement : Replace 2,5-dimethylphenyl with fluorophenyl to study electronic effects on potency .
- Biological assays : Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) correlate structural features with activity .
(Advanced) How does the cyclopropyl group influence pharmacokinetic properties?
- Metabolic stability : Cyclopropane’s ring strain resists oxidative metabolism compared to linear alkyl chains .
- Solubility : The nonpolar cyclopropyl group reduces aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .
- Membrane permeability : Enhanced lipophilicity improves blood-brain barrier penetration in preclinical models .
(Basic) What computational tools aid in designing derivatives of this compound?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to kinases (e.g., ABL1) .
- DFT calculations : Gaussian09 optimizes cyclopropyl geometry and evaluates frontier molecular orbitals for reactivity .
- ADMET prediction : SwissADME forecasts bioavailability and toxicity profiles .
(Advanced) How can conflicting bioactivity data between studies be reconciled?
- Assay standardization : Control variables like ATP concentration (kinase assays) or cell line passage number .
- Purity validation : HPLC (>95% purity) ensures impurities do not skew activity .
- Structural confirmation : Re-examine crystallographic data to rule out tautomeric or conformational differences .
(Basic) What are the stability considerations for this compound under experimental conditions?
- pH sensitivity : Degrades in acidic conditions (pH <3) due to purine ring protonation; store in neutral buffers .
- Light sensitivity : Aryl groups may photodegrade; use amber vials for long-term storage .
- Thermal stability : Decomposes above 200°C; DSC/TGA monitors phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
